molecular formula C18H14N4O5S B585354 Sulfasalazine-d4 CAS No. 1346606-50-5

Sulfasalazine-d4

Cat. No. B585354
CAS RN: 1346606-50-5
M. Wt: 402.417
InChI Key: OQANPHBRHBJGNZ-KUCGNTPVSA-N
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Description

Sulfasalazine-d4 is the deuterium labeled Sulfasalazine . It is an anti-rheumatic agent used for the research of rheumatoid arthritis and ulcerative colitis . It can suppress NF-κB activity and is a type 1 ferroptosis inducer .


Synthesis Analysis

The synthesis of Sulfasalazine involves a process where a compound represented by a formula I or a salt thereof and a compound represented by a formula II or a salt thereof are subjected to a reaction to prepare a compound represented by a formula III . The yield of the reaction is high, and the yield can achieve more than 90% .


Molecular Structure Analysis

The molecular formula of Sulfasalazine-d4 is C18H10D4N4O5S . Its molecular weight is 402.42 .


Chemical Reactions Analysis

Sulfasalazine has been found to have cross-reactivity with sulfamethoxazole, suggesting a strong cross-reactivity to these drugs . This cross-reactivity is dependent on chemical features rather than the indication of the drugs .


Physical And Chemical Properties Analysis

Sulfasalazine-d4 has a melting point of 245-250°C (dec.) . It is slightly soluble in DMSO and Methanol when heated . It appears as a solid and its color ranges from yellow to orange .

Mechanism of Action

Target of Action

Sulfasalazine-d4, like its parent compound Sulfasalazine, is thought to target various inflammatory molecules . The primary targets of Sulfasalazine are believed to be leukotrienes and prostaglandins . These molecules play a crucial role in the inflammatory response, and their inhibition can help manage inflammatory diseases .

Mode of Action

It is thought to inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase . This interaction results in the modulation of local chemical mediators of the inflammatory response .

Biochemical Pathways

Sulfasalazine affects the metabolism of arachidonic acid to prostaglandins and leukotrienes . The effects are complex, but it appears that Sulfasalazine and its metabolite, 5-aminosalicylic acid, are weak inhibitors of both cyclo-oxygenase- and lipoxygenase-dependent pathways . This inhibition can lead to a more marked inhibition of the lipoxygenase pathway because of the additional ability of 5-aminosalicylic acid to enhance prostanoid production .

Pharmacokinetics

Sulfasalazine is poorly absorbed (3 to 12%) and has an elimination half-life of about 5 to 10 hours . The major part of Sulfasalazine is split by bacterial azo-reduction in the colon into 5-aminosalicylic acid and sulfapyridine . These two compounds carry out the main pharmacological activity of Sulfasalazine . The effective cleavage of Sulfasalazine depends on an intact colon and transit time .

Result of Action

The molecular and cellular effects of Sulfasalazine’s action are primarily anti-inflammatory. It is used to treat inflammatory diseases such as ulcerative colitis and rheumatoid arthritis . Research has shown that Sulfasalazine is also beneficial for patients with Crohn’s disease .

Action Environment

The action of Sulfasalazine is influenced by the environment within the body. For instance, the effective cleavage of Sulfasalazine into its active metabolites depends on the presence of intestinal bacteria . Additionally, the drug’s efficacy can be affected by the transit time within the colon .

Safety and Hazards

Sulfasalazine-d4 may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .

properties

IUPAC Name

2-hydroxy-5-[[4-[(3,4,5,6-tetradeuteriopyridin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25)/i1D,2D,3D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEXYHBECQHGNR-ATCXJBGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858414
Record name (3E)-6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1346606-50-5
Record name (3E)-6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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